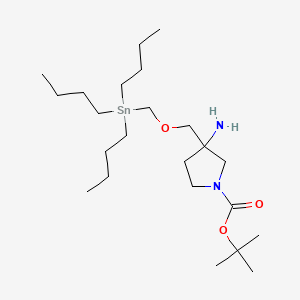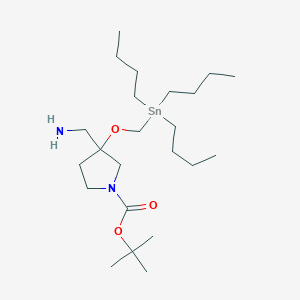
tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with an aminomethyl group and a tributylstannylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Attachment of the Tributylstannylmethoxy Group: The tributylstannylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable stannylating agent is used to replace a leaving group on the pyrrolidine ring.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl protecting group to prevent unwanted reactions during the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carboxyl group or the stannyl group, leading to the formation of alcohols or alkanes.
Substitution: The tributylstannylmethoxy group can be replaced by other nucleophiles through substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a suitable catalyst or base.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: It can be used in bioconjugation reactions to attach bioactive molecules to biomolecules, aiding in the study of biological processes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Analytical Chemistry: It can be used as a standard or reagent in analytical chemistry for the detection and quantification of various analytes.
作用機序
The mechanism of action of tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating the activation of substrates. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of their activity.
類似化合物との比較
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the tributylstannylmethoxy group, making it less versatile in catalysis.
tert-Butyl 3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate: Lacks the aminomethyl group, reducing its potential in bioconjugation and drug development.
Uniqueness: The presence of both the aminomethyl and tributylstannylmethoxy groups in tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate makes it a highly versatile compound with applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it valuable in both research and industrial applications.
特性
分子式 |
C23H48N2O3Sn |
|---|---|
分子量 |
519.3 g/mol |
IUPAC名 |
tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21N2O3.3C4H9.Sn/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4;3*1-3-4-2;/h4-8,12H2,1-3H3;3*1,3-4H2,2H3; |
InChIキー |
FITIMZOFKJTPHZ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)COC1(CCN(C1)C(=O)OC(C)(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


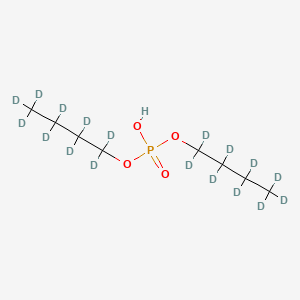
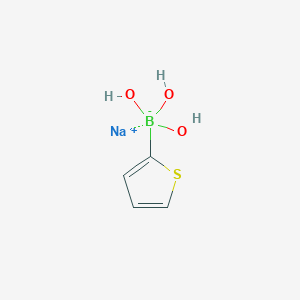

![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)

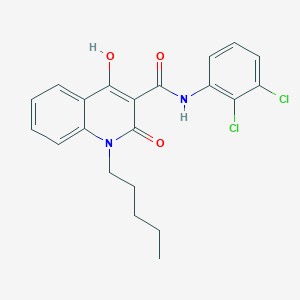
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)
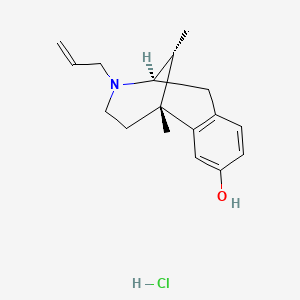
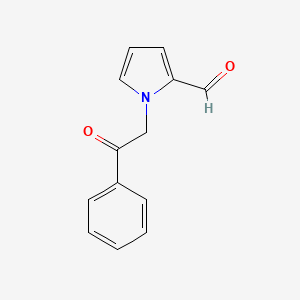
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)

